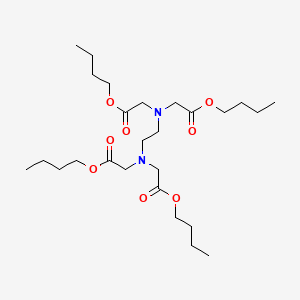

Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)

Description

Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate): is an organic compound primarily used as a metal chelating agent. It is known for its ability to form stable complexes with metal ions, making it valuable in various industrial and scientific applications. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA) and is characterized by its four butyl ester groups.

Properties

IUPAC Name |

butyl 2-[2-[bis(2-butoxy-2-oxoethyl)amino]ethyl-(2-butoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N2O8/c1-5-9-15-33-23(29)19-27(20-24(30)34-16-10-6-2)13-14-28(21-25(31)35-17-11-7-3)22-26(32)36-18-12-8-4/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMPIBMLBZUBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN(CCN(CC(=O)OCCCC)CC(=O)OCCCC)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162977 | |

| Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-12-5 | |

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)-, dibutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl N,N'-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensuring complete esterification of the EDTA.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the butyl ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) has been successfully utilized in HPLC for the separation and analysis of complex mixtures. The compound can be analyzed using reverse phase HPLC methods with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid to enhance compatibility .

Case Study :

A study demonstrated the scalability of this method for preparative separation, allowing for the isolation of impurities from mixtures. The use of smaller particle columns has also been noted for fast ultra-performance liquid chromatography (UPLC) applications.

Pharmacological Applications

2. Pharmacokinetics

The compound's structure suggests potential applications in pharmacokinetics, particularly in drug formulation and delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing drug solubility and bioavailability.

Case Study :

Research indicates that compounds similar to dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) have been used to improve the pharmacokinetic profiles of various therapeutic agents. The ester groups in its structure can facilitate better absorption through lipid membranes.

Environmental Applications

3. Toxicology and Environmental Safety

As part of the glycol ethers category, dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is subject to environmental assessments regarding its toxicity and potential impacts on human health and ecosystems. Monitoring its release and degradation in environmental settings is crucial for regulatory compliance.

Data Table: Environmental Properties

| Property | Value |

|---|---|

| Toxicity | Subject to assessments |

| Environmental Fate | Biodegradable potential |

| Regulatory Status | Listed under chemical safety regulations |

Mechanism of Action

Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) exerts its effects primarily through chelation. It binds to metal ions via its multiple donor atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are crucial in various biochemical and industrial processes.

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound of dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate), widely used for its chelating properties.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications but with a higher affinity for certain metal ions.

Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer donor atoms, used in less demanding applications.

Uniqueness: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is unique due to its butyl ester groups, which enhance its solubility in organic solvents and its ability to form more lipophilic metal complexes. This property makes it particularly useful in applications where solubility in non-aqueous media is required.

Biological Activity

Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate), commonly referred to as dibutyl ester of glycine, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H48N2O8

- Molecular Weight : 516.67 g/mol

- CAS Number : 14531-12-5

- InChI Key : XRMPIBMLBZUBIZ-UHFFFAOYSA-N

- LogP : 4.94

The compound features a complex structure that includes multiple functional groups conducive to biological interactions. Its hydrophobic nature, indicated by a high LogP value, suggests potential for membrane permeability and interaction with lipid environments.

Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, affecting processes such as apoptosis and proliferation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antioxidant Efficacy :

A study demonstrated that dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) effectively reduced oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, suggesting protective effects against oxidative stress . -

Enzyme Interaction Studies :

Research involving enzyme kinetics revealed that the compound inhibits cytochrome P450 enzymes at micromolar concentrations. This inhibition could have implications for drug interactions and metabolism in vivo . -

Cell Growth Modulation :

In vitro experiments showed that treatment with dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) led to altered expression of genes involved in cell cycle regulation. Specifically, it was observed to downregulate cyclin D1 expression while upregulating p21, indicating potential use in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.